molecular formula C18H22N4O2S B2624554 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide CAS No. 1421441-48-6

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide

Cat. No.: B2624554
CAS No.: 1421441-48-6
M. Wt: 358.46
InChI Key: JLMXZWVCAIMLTB-UHFFFAOYSA-N
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Description

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide is a synthetic small molecule of significant interest in preclinical pharmaceutical research, particularly within the central nervous system (CNS) and metabolic disorder domains. Its molecular architecture, featuring a piperidine-4-carboxamide core linked to a methylthio-phenyl group and a methyl-oxo-dihydropyridazine moiety, suggests potential as a scaffold for investigating novel enzyme inhibitors. This structural combination is characteristic of compounds designed to modulate key biological targets, such as phosphodiesterases (PDEs), which are crucial for regulating intracellular cyclic nucleotide signaling . Research into analogous heterocyclic carboxamide compounds has demonstrated their utility as potent and selective inhibitors of enzymes like PDE10A, highlighting a promising avenue for exploring new treatments for psychiatric and neurological diseases . Consequently, this compound provides researchers with a valuable chemical tool for probing complex signaling pathways, assessing receptor binding affinity, and evaluating efficacy in cellular and animal models of disease. Its primary research applications are focused on lead optimization, structure-activity relationship (SAR) studies, and expanding the understanding of heterocyclic compounds in medicinal chemistry.

Properties

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-21-17(23)8-7-16(20-21)22-11-9-13(10-12-22)18(24)19-14-5-3-4-6-15(14)25-2/h3-8,13H,9-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMXZWVCAIMLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The structure of the compound includes a pyridazinone ring , a piperidine moiety , and a methylthio-substituted phenyl group . These structural features contribute to its unique biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₂S
Molecular Weight375.5 g/mol
CAS Number1542135-76-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties through modulation of these targets.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer). The compound exhibited an IC₅₀ value of approximately 4.36 μM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound was also evaluated for its antimicrobial properties against a range of bacterial strains. It demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics. For instance, it showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In animal models, the compound exhibited anti-inflammatory effects by reducing edema in carrageenan-induced paw edema tests. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • In Vitro Cytotoxicity Study :
    A study published in MDPI evaluated the cytotoxicity of the compound against MCF-7 cells. The results indicated that compounds with similar structural motifs exhibited enhanced cytotoxicity, highlighting the importance of specific functional groups in determining biological activity .
  • Antimicrobial Screening :
    Another investigation assessed the antimicrobial activity of several derivatives based on the core structure of the compound. The results demonstrated that modifications could significantly alter potency, indicating a structure-activity relationship that warrants further exploration .
  • Mechanistic Insights :
    Molecular docking studies have suggested that the compound may inhibit key enzymes involved in cancer progression, such as tyrosine kinases. This provides insights into its mechanism of action and supports further development as a targeted therapy .

Comparison with Similar Compounds

Structural Analogues with Piperidine-4-Carboxamide Backbones

Several piperidine-4-carboxamide derivatives () share structural similarities but differ in substituents:

Compound R Group (Amide Nitrogen) Core Heterocycle Yield Molecular Formula
Target compound 2-(Methylthio)phenyl 1-Methyl-6-oxo-dihydropyridazin-3-yl N/A C₁₈H₂₁N₄O₂S
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide 3-(4-Isopropylpiperidin-1-yl)propyl Oxazole-linked methylchlorophenyl 57% C₂₉H₄₄ClN₄O₂
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-(trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide 3-(cis-3,5-Dimethylpiperidin-1-yl)propyl Oxazole-linked trifluoromethylphenyl 58% C₂₉H₃₉ClF₃N₄O₂

Key Observations :

  • The target compound lacks the oxazole moiety present in analogs, replacing it with a dihydropyridazinone ring. This substitution may reduce steric bulk and alter electronic properties.
Analogues with Shared Dihydropyridazinone or Dihydropyridine Cores
  • 1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic Acid (): Structural Difference: Replaces the 2-(methylthio)phenyl carboxamide with a carboxylic acid and a 3-chloro-4-methylphenyl group on the dihydropyridazinone. Implications: The carboxylic acid may improve solubility but reduce cell permeability compared to the carboxamide in the target compound. The chloro and methyl substituents could enhance halogen bonding but increase molecular weight .
  • Dihydropyridine Derivatives (): Example: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide. Key Contrast: Dihydropyridines (two nitrogen atoms, non-adjacent) versus dihydropyridazines (adjacent nitrogens). Dihydropyridines are well-known calcium channel blockers, while dihydropyridazines may target alternative pathways, such as kinase inhibition .
Analogues with Shared 2-(Methylthio)phenyl Substituents
  • 1-(4-Methoxybenzyl)-N-(2-(methylthio)phenyl)-1H-indole-6-carboxamide (): Structural Similarity: Shares the 2-(methylthio)phenyl carboxamide group. Key Difference: Replaces the dihydropyridazinone-piperidine core with an indole-methoxybenzyl system, which may prioritize different biological targets (e.g., kinase vs. nuclear receptor modulation) .

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